1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, commonly referred to as 1-(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol, is a chemical compound with the molecular formula . This compound is characterized by the presence of a hydroxy group and a methoxy group on a phenyl ring, contributing to its unique properties and potential applications in various scientific fields. It is classified as a small organic molecule and is often associated with phenolic compounds due to its structural features.
The compound can be sourced from natural products, particularly from plant extracts. It is often derived from vanillin, which is a common flavoring agent extracted from vanilla beans. Its classification falls under the category of phenolic compounds, which are known for their antioxidant properties and potential health benefits.
The synthesis of 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)- can be achieved through several methods:
The electrochemical process involves the oxidation of vanillin to form a dimeric structure. The reaction conditions are crucial for maximizing yield and purity, highlighting the importance of controlled voltage and temperature.
The molecular structure of 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)- can be represented as follows:
COC1=C(O)C=C(C=C1)C(O)COThis structure features a phenolic ring with methoxy and hydroxy substituents, which significantly influence its reactivity and biological activity .
These reactions underscore the compound's potential therapeutic applications, particularly in oxidative stress-related conditions.
The mechanism of action for 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)- involves several pathways:
This dual action contributes to its potential use in pharmacological contexts.
These properties are critical for understanding the compound's behavior in various applications .
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4